molecular formula C17H20N2O B6499400 N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 101587-49-9

N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide

Cat. No.: B6499400
CAS No.: 101587-49-9
M. Wt: 268.35 g/mol
InChI Key: NLVVIVAZFNNNRY-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is an organic compound that features a benzamide core with a dimethylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide typically involves the reaction of 4-(dimethylamino)phenethylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • N-{2-[4-(diethylamino)phenyl]ethyl}benzamide
  • N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide
  • N-{2-[4-(dimethylamino)phenyl]ethyl}benzenesulfonamide

Comparison: N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is unique due to its specific combination of the dimethylamino group and the benzamide core. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-19(2)16-10-8-14(9-11-16)12-13-18-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVVIVAZFNNNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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